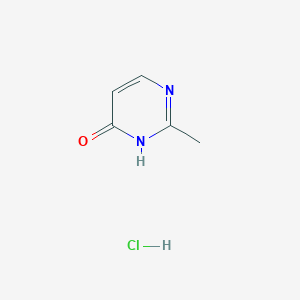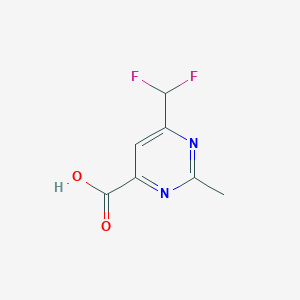![molecular formula C10H12Cl2N2O B6416719 [6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride CAS No. 2034157-14-5](/img/structure/B6416719.png)
[6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “[6-(furan-2-yl)pyridin-3-yl]methanamine” is C10H10N2O . The molecular weight is 174.19900 . The exact mass is 174.07900 .Physical And Chemical Properties Analysis
The physical and chemical properties of “[6-(furan-2-yl)pyridin-3-yl]methanamine” are as follows :Scientific Research Applications
Synthesis and Characterization of Complex Molecules
- Palladium(II) and Platinum(II) Complexes : The synthesis and characterization of new palladium(II) and platinum(II) complexes using Schiff base ligands derived from R-(furan-2-yl)methanamine have been reported. These complexes were explored for their anticancer activity and DNA-binding affinity, showcasing their potential in medicinal chemistry and drug development (Mbugua et al., 2020).
Biological Evaluation and Activity
- Antiprotozoal Agents : Research into novel dicationic imidazo[1,2-a]pyridines, including derivatives of furan-2-yl compounds, has shown significant potential as antiprotozoal agents. These compounds have exhibited strong DNA affinities and remarkable in vivo activity against trypanosomal infections, highlighting their potential in treating protozoal diseases (Ismail et al., 2004).
Material Science and Catalysis
- Catalytic Applications : The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, and their catalytic evaluation have been studied. These complexes demonstrate good activity and selectivity in catalytic processes, which are crucial in the field of catalysis and material science (Roffe et al., 2016).
Sensor Development and Imaging
- Fluorescence Enhancement Chemosensor : The development of a highly copper-selective fluorescence enhancement chemosensor based on BODIPY excitable with visible light has been reported. This chemosensor, substituted with a 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine (FPA) group, shows significant potential for detecting Cu2+ levels within living cells, contributing to advancements in chemical sensing and imaging technologies (Yang et al., 2016).
Mechanism of Action
Target of Action
The primary target of [6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known to interact with cytochrome p450 2a6 .
Action Environment
More research is needed to understand how factors such as temperature, pH, and presence of other compounds might affect its action .
properties
IUPAC Name |
[6-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQOSSFEKRXUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6416644.png)
![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)
![12-bromo-3-methyl-9-(pyridin-2-yl)-2,4,5,8-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),3,5,8,11,13-hexaene](/img/structure/B6416683.png)

![(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B6416690.png)

![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)
![[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B6416709.png)

![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)
![1-methyl-3-{[25,26,27,28-tetrakis(dodecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416729.png)
![3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid](/img/structure/B6416735.png)

